3-(2-Cyclohexylethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyclohexylethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAQXQNDWXXIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of 3 2 Cyclohexylethyl Pyrrolidine and Analogues
Theoretical Studies on Pyrrolidine (B122466) Ring Conformations and Pseudorotation
The conformational landscape of the unsubstituted pyrrolidine ring has been the subject of extensive theoretical investigation. Unlike the more rigid six-membered cyclohexane (B81311) ring, which primarily exists in chair and boat conformations, the five-membered pyrrolidine ring undergoes a continuous, low-energy puckering motion known as pseudorotation. This motion allows the ring to cycle through a series of envelope (where four atoms are coplanar) and twist (where no four atoms are coplanar) conformations.
Theoretical studies, employing a range of computational methods from Hartree-Fock (HF) to Density Functional Theory (DFT) and post-Hartree-Fock methods, have been crucial in mapping the potential energy surface of pyrrolidine. acs.org These studies have revealed that the energy barriers between different puckered conformations are very low, often on the order of a few kilojoules per mole.
A key aspect of pyrrolidine conformation is the orientation of the N-H bond, which can be either axial or equatorial. Theoretical calculations have shown a subtle energy difference between these two conformers. While some methods initially predicted the axial conformer to be more stable, more recent high-level computations with larger basis sets have concluded that the N-H equatorial structure is the most stable conformer of unsubstituted pyrrolidine. acs.org The energy difference is, however, very small, and the equilibrium can be influenced by the solvent and the presence of substituents.
The pseudorotation of the pyrrolidine ring can be described by a phase angle (P), which defines the degree of puckering and the position of the puckering along the pseudorotation pathway. For instance, in proline, a well-studied pyrrolidine derivative, the ring is known to exist in two predominant pucker modes, often referred to as Cγ-exo and Cγ-endo envelope conformers. nih.govnih.gov These conformations are in a dynamic equilibrium, and their relative populations are sensitive to the local environment and substitution pattern.
Table 1: Calculated Relative Energies of Pyrrolidine Conformers
| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| N-H Equatorial | B3LYP | aug-cc-pVQZ | 0.00 | acs.org |
| N-H Axial | B3LYP | aug-cc-pVQZ | > 0 | acs.org |
| Envelope (NH-off) | DFT | - | Lower Energy | researchgate.net |
| Envelope (CH2-off) | DFT | - | Higher Energy | researchgate.net |
This table presents a summary of theoretical findings on the relative stability of different pyrrolidine conformers. The N-H equatorial conformer is generally found to be the most stable for the unsubstituted ring.
Influence of the Cyclohexylethyl Substituent on Pyrrolidine Ring Geometry and Dynamics
A fundamental principle of conformational analysis is that bulky substituents tend to occupy positions that minimize steric strain. In the case of a five-membered ring like pyrrolidine, this generally translates to a preference for a pseudoequatorial orientation. A pseudoaxial substituent would experience greater steric hindrance from the adjacent cis-hydrogens on the ring. Therefore, it is highly probable that the 2-cyclohexylethyl group in 3-(2-cyclohexylethyl)pyrrolidine will predominantly adopt a pseudoequatorial position.
Table 2: Expected Conformational Preferences of this compound
| Feature | Predicted Preference | Rationale |
| Substituent Position | Pseudoequatorial | Minimization of steric strain |
| Ring Conformation | Restricted Pucker (likely an envelope or twist) | Steric hindrance from the bulky substituent limits pseudorotation |
| Side Chain Conformation | Extended to minimize steric interactions | The flexible ethyl linker and cyclohexane ring will adopt a low-energy conformation |
This table outlines the predicted conformational behavior of this compound based on established principles of conformational analysis and data from analogous substituted pyrrolidines.
Stereochemical Considerations in the Synthetic Design and Analysis of Substituted Pyrrolidines
The synthesis of 3-substituted pyrrolidines, such as this compound, presents significant stereochemical challenges. The presence of a stereocenter at the 3-position means that the molecule can exist as a pair of enantiomers. The control of this stereocenter during synthesis is a key consideration for applications in medicinal chemistry and catalysis, where a specific stereoisomer is often responsible for the desired activity.
A variety of stereoselective methods for the synthesis of substituted pyrrolidines have been developed. ua.esnih.govnih.gov These can be broadly categorized into two approaches: the functionalization of a pre-existing chiral pyrrolidine ring (chiral pool synthesis) or the stereoselective construction of the pyrrolidine ring from acyclic precursors.
Chiral pool synthesis often utilizes readily available chiral starting materials like proline or hydroxyproline. nih.gov These compounds provide a scaffold with defined stereochemistry, which can then be elaborated to introduce the desired substituent at the 3-position. However, this approach may require multiple steps and may not be suitable for all substitution patterns.
The stereoselective construction of the pyrrolidine ring often involves powerful reactions such as [3+2] cycloadditions. ua.es For example, the reaction of an azomethine ylide with an appropriately substituted alkene can generate a highly functionalized pyrrolidine with multiple stereocenters. The stereochemical outcome of these reactions can often be controlled by the use of chiral catalysts or auxiliaries. Another powerful method is the palladium-catalyzed hydroarylation of pyrrolines, which can directly introduce an aryl group at the 3-position. nih.gov While not directly applicable to an alkyl substituent, related catalytic methods for hydroalkylation are an active area of research.
The synthesis of this compound would likely involve the stereoselective introduction of the cyclohexylethyl group onto a suitable pyrrolidine precursor or the cyclization of an acyclic precursor containing this group. The choice of synthetic strategy would be crucial in determining the enantiomeric purity of the final product. The analysis of the stereochemistry of the resulting product would typically involve techniques such as chiral chromatography or NMR spectroscopy using chiral solvating agents.
Table 3: Common Stereoselective Synthetic Approaches to Substituted Pyrrolidines
| Synthetic Strategy | Description | Key Features | Reference |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like proline. | Defined starting stereochemistry, potentially multi-step. | nih.gov |
| [3+2] Cycloaddition | Reaction of a three-atom component (e.g., azomethine ylide) with a two-atom component (e.g., alkene). | Can create multiple stereocenters simultaneously, often catalyst-controlled. | ua.es |
| Catalytic Hydroarylation/Hydroalkylation | Direct introduction of a substituent onto a pyrroline (B1223166) precursor. | Atom-economical, regioselectivity can be a challenge. | nih.gov |
| Ring-Closing Metathesis | Formation of the pyrrolidine ring from a diene or enyne precursor using a metal catalyst. | Versatile for a wide range of substituents. | nih.gov |
This table summarizes key strategies for the stereoselective synthesis of substituted pyrrolidines, which are relevant for the preparation of enantiomerically pure this compound.
Computational and Theoretical Investigations of 3 2 Cyclohexylethyl Pyrrolidine and Pyrrolidine Scaffolds
Quantum Chemical Studies on Reaction Mechanisms for Pyrrolidine (B122466) Synthesis
Quantum chemical calculations have been instrumental in elucidating the complex reaction mechanisms that lead to the formation of the pyrrolidine ring. These studies provide a molecular-level understanding of transition states, intermediates, and reaction pathways, which is often difficult to obtain through experimental means alone.
One area of focus has been the [3+2] cycloaddition reaction, a classic method for pyrrolidine synthesis. nih.gov For instance, the mechanisms of reactions between electron-deficient acetylenes and 1-pyrrolines have been scrutinized using Density Functional Theory (DFT). researchgate.net These studies have mapped out the reaction pathways leading to various heterocyclic products and have even explained phenomena such as deuterium (B1214612) exchange during the reaction. researchgate.net Similarly, a quantum-chemical approach was used to investigate the assembly of 1-pyrrolines from N-benzylaldimines and arylacetylenes, revealing that a concerted cycloaddition is kinetically more favorable than a stepwise mechanism. nih.gov
Another significant contribution of quantum chemistry has been in understanding ring-contraction and ring-expansion reactions. The mechanism for the stereospecific synthesis of cyclobutanes from the contraction of pyrrolidines has been unveiled through DFT calculations. acs.org These calculations identified the rate-determining step as the release of N2 from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, whose barrierless collapse explains the observed stereoretention. acs.org Conversely, a photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives has also been mechanistically clarified, proceeding through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates. nih.gov
Furthermore, transition-metal-catalyzed reactions for pyrrolidine synthesis have been a fertile ground for computational investigation. Mechanistic studies on the copper-catalyzed intramolecular C–H amination of N-halide amides have been conducted, combining experimental and computational approaches to understand the role of the catalyst and the nature of the halogen. acs.orgnih.gov These studies have provided evidence for the intermediacy of Cu-F bond formation and have rationalized the superior performance of N-fluoro amides over their N-chloro counterparts. nih.gov In a different approach, palladium-catalyzed alkene carboamination reactions to produce pyrrolidines have been shown through mechanistic studies to proceed via a syn-heteropalladation pathway. organic-chemistry.org
Density Functional Theory (DFT) Applications in Predicting Pyrrolidine Reactivity and Stability
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its ability to provide accurate predictions of molecular properties, including reactivity and stability, at a manageable computational cost. For pyrrolidine systems, DFT has been applied to a wide range of problems.
A fundamental aspect of the pyrrolidine scaffold is its conformational flexibility, often described as pseudorotation. The conformational preferences of the parent pyrrolidine and its substituted derivatives have been thoroughly investigated using DFT. acs.org For example, a comprehensive study of difluorinated pyrrolidines using B3LYP-D3BJ/6-311++G** calculations revealed that the conformational space is significantly dictated by the anomeric effect (nN→σ*CF electron delocalization), which can override the classic fluorine gauche effect. nih.gov These stereoelectronic interactions are crucial for understanding how substituents on the pyrrolidine ring influence its three-dimensional structure and, consequently, its biological activity.
The table below presents a comparison of the conformational energies of 3-fluoropyrrolidine (B48656) calculated at different theoretical levels, highlighting the performance of various DFT methods against higher-level calculations.
| Theoretical Level | Conformational Energy (ΔG⁰, kcal⋅mol⁻¹) | Population (%) |
| Gas Phase | ||
| CCSD/DGTZVP | 0.40 | 34.0 |
| B3LYP-D3BJ/6-311++G | 0.36 | 35.8 |
| B3LYP-D3BJ/DGTZVP | 0.45 | 32.2 |
| ωB97XD/DGTZVP | 0.48 | 31.1 |
| Implicit DMSO | ||
| CCSD/DGTZVP | 0.22 | 41.1 |
| B3LYP-D3BJ/6-311++G | 0.25 | 40.0 |
| B3LYP-D3BJ/DGTZVP | 0.26 | 39.6 |
| ωB97XD/DGTZVP | 0.32 | 37.6 |
| Data sourced from a quantum-chemical analysis of difluorinated pyrrolidines. nih.gov |
DFT calculations have also been employed to predict the basicity of pyrrolidines, a key property influencing their role as organocatalysts. nih.gov Studies have shown that substituents, particularly charged ones, at the C-2 position can significantly affect the basicity of the pyrrolidine nitrogen. nih.gov Furthermore, the reactivity of pyrrolidines in various reactions has been explored. For instance, DFT calculations have been used to study the formation of iminium ions from pyrrolidines and α,β-unsaturated aldehydes, a key step in many organocatalytic cycles. rsc.org
Molecular Modeling and Simulation of Pyrrolidine-Containing Structures
Molecular modeling and simulation techniques, including molecular docking and molecular dynamics (MD), provide dynamic insights into the behavior of pyrrolidine-containing molecules, particularly in biological contexts. These methods are crucial for understanding ligand-receptor interactions and for the rational design of new therapeutic agents. nih.gov
Numerous studies have utilized molecular modeling to investigate pyrrolidine derivatives as inhibitors of various enzymes. For example, combined 3D-QSAR, molecular docking, and MD simulations have been applied to a series of pyrrolidine derivatives to understand the structural requirements for inhibiting myeloid cell leukemia-1 (Mcl-1). nih.gov Similarly, molecular docking and MD simulations have been used to study pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors, revealing stable binding interactions within the enzyme's active site over a 100 ns simulation. researchgate.net
The stability of the ligand-protein complex is a key indicator of potential inhibitory activity. The table below summarizes the results of a molecular dynamics simulation for a promising pyrrolidine-based acetylcholinesterase inhibitor.
| Simulation Parameter | Value/Observation |
| Simulation Time | 100 ns |
| Ligand-Protein RMSD | Stable throughout the simulation |
| Key Interactions | Formation of stable hydrogen bonds |
| Docking Score | -18.59 (higher than the reference compound) |
| Data from a study on pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors. researchgate.net |
These computational approaches have also been applied to understand inhibitors of other targets, such as Glycine (B1666218) Transporter 1 (GlyT1) and matrix metalloproteinases (MMPs). For 3,4-disubstituted pyrrolidine sulfonamides, molecular docking identified key interactions with the dopamine (B1211576) transporter (a model for GlyT1), and MD simulations confirmed the stability of these interactions. doaj.org In the case of pyrrolidine-based gelatinase inhibitors, MD simulations and binding free energy calculations validated the docking results and confirmed the stability of the predicted ligands in the binding sites of MMP-2 and MMP-9. researchgate.net
In silico Approaches for Exploring the Chemical Space of Pyrrolidine Derivatives
In silico methods provide a rapid and cost-effective means to explore the vast chemical space of pyrrolidine derivatives, guiding the synthesis and evaluation of new compounds with desired properties. researchgate.net These approaches encompass a range of computational techniques, from quantitative structure-activity relationship (QSAR) modeling to virtual screening.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to elucidate the structure-activity relationships of pyrrolidine derivatives. For instance, these methods were used to identify the essential structural requirements for dipeptidyl peptidase-IV (DPP-4) inhibitory activity. nih.govconsensus.app The resulting contour maps indicated that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov Similar QSAR studies have been performed on pyrrolidine derivatives as inhibitors of Mcl-1 and gelatinases, providing valuable insights for the design of more potent compounds. nih.govresearchgate.net
The statistical robustness of these QSAR models is critical for their predictive power. The table below presents the statistical parameters for CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models developed for pyrrolidine-based gelatinase inhibitors.
| Model | q² (Cross-validation) | R² (Training set) |
| CoMFA | 0.625 | 0.981 |
| CoMSIA | 0.749 | 0.988 |
| HQSAR | 0.840 | 0.946 |
| Data from a QSAR study on pyrrolidine derivatives as gelatinase inhibitors. researchgate.net |
In silico screening has also been used to identify novel pyrrolidine derivatives with potential therapeutic applications. nih.gov For example, a systematic in silico study on 3,4-disubstituted pyrrolidine sulfonamides predicted a lead compound with a desirable ADME-Toxicity profile and a high probability of penetrating the central nervous system, making it a promising candidate for treating schizophrenia. doaj.org Furthermore, computational tools have been used to design and synthesize pyrrolidine-based fragments that effectively sample three-dimensional molecular space, a key strategy in fragment-based drug discovery. researchgate.net
Computational Analysis of Iminium Ion Stability in Pyrrolidine-Mediated Reactions
Pyrrolidine and its derivatives are widely used as organocatalysts, often operating through the formation of enamine or iminium ion intermediates. ub.edu The stability of these reactive intermediates is a critical factor in determining the efficiency and outcome of the catalytic cycle. Computational analysis, particularly DFT calculations, has provided significant insights into the factors governing iminium ion stability.
A number of studies have computationally examined the relative stability of iminium ions derived from various pyrrolidine catalysts and carbonyl compounds. nih.govacs.orgacs.orgub.edu These studies, often employing the M06-2X functional, have calculated the energies of exchange reactions to rank the tendency of different carbonyl compounds to form iminium ions and the relative stability of these ions to hydrolysis. nih.govacs.org The results can be used to predict which iminium species will predominate in a reaction mixture containing multiple carbonyl compounds or amine catalysts. nih.govacs.orgrawdatalibrary.net
The substituents on the pyrrolidine ring play a crucial role in modulating iminium ion stability. researchgate.netub.edu Computational comparisons have shown that in the gas phase, substituents that can stabilize the positive charge lead to more stable iminium ions. researchgate.netub.edu However, in polar solvents, the predicted order of stability can change. researchgate.netub.edu The table below shows the predicted order of stability for iminium ions derived from various pyrrolidine derivatives in polar solvents.
| Pyrrolidine Derivative | Relative Stability |
| O-tert-butyldiphenylsilylprolinol | Most Stable |
| Pyrrolidine | ↓ |
| O-methylprolinol | ↓ |
| 2-tert-butylpyrrolidine | ↓ |
| Jørgensen-Hayashi catalyst | ↓ |
| 2-tritylpyrrolidine | ↓ |
| N,N-dimethylprolinamide | ↓ |
| trimethylsilyl prolinate | ↓ |
| 3-triflamidopyrrolidine | ↓ |
| methyl prolinate | ↓ |
| MacMillan-1 catalyst | ↓ |
| MacMillan-2 catalyst | Least Stable |
| Data from a computational comparison of iminium ion stability. rawdatalibrary.netresearchgate.netub.edu |
Furthermore, computational studies have investigated the effect of conjugation on iminium ion stability, showing that an additional double bond results in a relative stabilization. nih.govub.edu DFT calculations have also been used to explore the barriers to iminium ion formation, suggesting that for some catalytic cycles, this formation can be the rate-determining step. rsc.org The insights gained from these computational analyses are invaluable for the rational design of more effective pyrrolidine-based organocatalysts.
Design and Derivatization Strategies for Novel 3 2 Cyclohexylethyl Pyrrolidine Analogues in Academic Research
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies in Pyrrolidine (B122466) Systems for Structural Optimization
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to the optimization of pyrrolidine-based compounds. SAR analysis involves systematically modifying a molecule's structure to observe the effect on its biological activity, providing qualitative insights into the chemical features essential for therapeutic action. nih.govbohrium.comresearchgate.net QSAR, on the other hand, employs statistical methods to correlate physicochemical properties of compounds with their biological activities, leading to predictive models for designing more potent analogues. nih.govnih.govinrae.fr
A significant body of research highlights the diverse pharmacological potential of pyrrolidine derivatives, including their use as anticancer agents. nih.govbohrium.comresearchgate.net The versatility of the pyrrolidine scaffold allows for extensive derivatization, with modifications at various positions on the ring influencing the compound's interaction with biological targets. nih.govbohrium.com For instance, in the development of anticancer agents, derivatization with moieties like spirooxindole and thiazole (B1198619) has yielded compounds with significant anti-proliferative activities. nih.govbohrium.comresearchgate.net
QSAR studies on pyrrolidine analogues have provided valuable quantitative insights. For example, a QSAR analysis of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents revealed that the compound's activity is significantly dependent on specific molecular descriptors. nih.govnih.gov This study, which analyzed 33 compounds, developed a model that could explain up to 91% of the variance in antiarrhythmic activity, demonstrating the predictive power of QSAR in guiding the design of new derivatives. nih.govnih.gov Another QSAR study on 47 pyrrolidine analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors identified the importance of shape flexibility, ipso atom E-state index, and electrostatic parameters like dipole moment in determining inhibitory activity. inrae.frtandfonline.com
Table 1: Key Findings from SAR and QSAR Studies of Pyrrolidine Derivatives
| Study Type | Compound Class | Therapeutic Area | Key Findings |
| SAR | Spirooxindole-pyrrolidine derivatives | Anticancer | The substitution pattern on the pyrrolidine and spirooxindole rings significantly influences cytotoxicity against various cancer cell lines. bohrium.com |
| SAR | Pyrrolidine pentamine derivatives | Antibacterial (Aminoglycoside Resistance) | Modifications at the R1 position, particularly the presence of an S-phenyl moiety and its distance from the scaffold, are crucial for inhibitory activity against AAC(6')-Ib. nih.gov |
| QSAR | 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic | The antiarrhythmic activity is mainly dependent on the PCR and JGI4 molecular descriptors. nih.govnih.gov |
| QSAR | Pyrrolidine analogs as DPP-IV inhibitors | Antidiabetic | Shape flexibility index, Ipso atom E-state index, and dipole moment are critical for determining the activity of DPP-IV inhibitors. inrae.frtandfonline.com |
These studies underscore the importance of SAR and QSAR in the rational design of pyrrolidine-based compounds. By understanding the relationship between chemical structure and biological activity, researchers can prioritize the synthesis of analogues with a higher probability of success, thereby accelerating the drug discovery process.
Scaffold Hopping and Bioisosteric Replacement Strategies for Pyrrolidine-Based Compounds
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds with improved properties by modifying the core molecular structure. acs.orgniper.gov.in Scaffold hopping aims to identify isofunctional structures with different molecular backbones, while bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties to enhance biological activity or pharmacokinetic profiles. acs.orgnih.gov
In the context of pyrrolidine-based compounds, these strategies have been employed to address issues such as metabolic instability and to explore new chemical space. acs.orgniper.gov.in For example, in the development of Salt-Inducible Kinase (SIK) inhibitors, scaffold hopping from a pyrido[3,4-b]pyrazine (B183377) to a 1,6-napthyridine scaffold was performed to mitigate reactivity towards aldehyde oxidase (AO). acs.org Further modifications, such as replacing a pyrrolidine ring with a piperidine (B6355638) ring, led to a significant increase in potency against SIK2. acs.org
Bioisosteric replacement is a widely used tactic to fine-tune the properties of a drug candidate. acs.orgbaranlab.org This can involve replacing a functional group or a whole substructure with another to improve potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. fiveable.me For instance, replacing an aromatic ring with a heteroaromatic or a saturated ring can alter lipophilicity and metabolic stability. fiveable.me In the development of ketohexokinase inhibitors, iterative bioisosteric replacements of a pyrrolidine ring led to a superior compound. baranlab.org
A recent development in scaffold hopping involves skeletal editing, which allows for the direct conversion of one heterocyclic system to another. For example, a method has been developed to insert a nitrogen atom directly into a pyrrolidine ring, converting it into a tetrahydropyridazine scaffold. sciencenet.cn This provides a powerful tool for generating novel, nitrogen-rich scaffolds that are valuable in drug discovery but often challenging to synthesize. sciencenet.cn
Table 2: Examples of Scaffold Hopping and Bioisosteric Replacement in Pyrrolidine Systems
| Original Scaffold/Moiety | Replacement Scaffold/Moiety | Rationale | Outcome |
| Pyrido[3,4-b]pyrazine | 1,6-Naphthyridine | Mitigate aldehyde oxidase (AO) reactivity. acs.org | Devoid of AO reactivity and more potent on SIKs. acs.org |
| Pyrrolidine | Piperidine | Improve potency. acs.org | 3-fold gain of activity on SIK2. acs.org |
| Phenyl ring | Pyridyl or Pyrimidyl ring | Enhance metabolic stability. niper.gov.in | Increased half-life due to the addition of nitrogen atoms. niper.gov.in |
| Pyrrolidine ring | Tetrahydropyridazine scaffold | Expand drug-like chemical space with a novel scaffold. sciencenet.cn | Direct conversion to a valuable, nitrogen-rich scaffold. sciencenet.cn |
Rational Design of Pyrrolidine Derivatives with Tuned Conformational Flexibility and Three-Dimensional Characteristics
The rational design of pyrrolidine derivatives with controlled conformational flexibility and specific three-dimensional (3D) shapes is a key strategy for enhancing their biological activity and selectivity. nih.govnih.gov The non-planar nature of the pyrrolidine ring, which undergoes a phenomenon known as pseudorotation, allows it to explore a wide range of conformations. nih.govnih.gov By strategically introducing substituents, medicinal chemists can influence the puckering of the ring and lock it into a desired conformation that is optimal for binding to a specific biological target. nih.govnih.gov
The conformational preferences of the pyrrolidine ring can be influenced by various factors, including the stereochemistry and electronic properties of substituents. nih.govfrontiersin.org For example, the introduction of a bulky tert-butyl group at the C-4 position can strongly favor a pseudoequatorial orientation, thereby controlling the puckering of the ring. nih.gov Similarly, the electronegativity of substituents at the C-4 position can also dictate the preferred conformation, with cis-substituents favoring endo puckering and trans-substituents favoring exo puckering. nih.gov
Computational methods, such as molecular modeling and conformational analysis, play a crucial role in the rational design of these conformationally constrained analogues. nih.govebi.ac.ukacs.org These methods allow for the prediction of the most stable conformers and their relative energies, providing valuable insights for the design of new derivatives. frontiersin.orgresearchgate.netacs.org For instance, in the design of rigidified pyrrolidone-based protein kinase C (PKC) activators, molecular modeling was used to guide the stereoselective synthesis of compounds with specific 3D structures. nih.govebi.ac.uk
The 3D characteristics of pyrrolidine derivatives are critical for their interaction with biological targets. The spatial arrangement of substituents can significantly impact binding affinity and selectivity. nih.gov For example, in a series of pyrrolidine-based progesterone (B1679170) receptor partial agonists, the design was guided by the X-ray crystal structure of a known agonist bound to the receptor, leading to the development of potent and selective compounds. ebi.ac.uk
Table 3: Strategies for Tuning the Conformational Flexibility and 3D Characteristics of Pyrrolidine Derivatives
| Design Strategy | Example | Effect on Conformation/3D Structure | Reference |
| Introduction of Bulky Substituents | cis- and trans-4-tert-butylprolines | Strongly favors pseudoequatorial orientation, causing specific puckering effects on the pyrrolidine ring. nih.gov | nih.gov |
| Introduction of Electronegative Substituents | 4-hydroxy-l-proline | The electronegativity of the 4-cis-substituent increases endo puckering, while the 4-trans-substituent favors exo puckering. nih.gov | nih.gov |
| Ring Rigidification | Rigidified pyrrolidone-based PKC activators | Stereoselective synthesis of a new class of rigidified activators with defined 3D structures. nih.govebi.ac.uk | nih.govebi.ac.uk |
| Structure-Based Design | Pyrrolidine-based progesterone receptor partial agonists | Design of a novel class of partial agonists based on the X-ray crystal structure of a bound ligand. ebi.ac.uk | ebi.ac.uk |
Future Research Directions and Unexplored Avenues for 3 2 Cyclohexylethyl Pyrrolidine Research
Development of Sustainable and Greener Synthetic Routes for Pyrrolidine (B122466) Derivatives
The chemical industry's shift towards sustainability has significant implications for the synthesis of pyrrolidine derivatives like 3-(2-Cyclohexylethyl)pyrrolidine. Future research will prioritize the development of environmentally benign and economically viable synthetic strategies.
A primary focus will be the use of renewable starting materials. For instance, levulinic acid, a platform chemical derived from biomass, can be converted into N-substituted pyrrolidones through reductive amination, offering a sustainable pathway to pyrrolidine precursors. researchgate.net Research into heterogeneous catalysts for this transformation is ongoing, aiming to achieve high efficiency and selectivity under mild conditions, such as ambient temperature and H2 pressure. researchgate.net Another avenue involves using biomass-derived alcohols, like 1,4-butanediol (B3395766), which can undergo catalytic acceptorless dehydrogenative coupling with amines to form the pyrrolidine ring, releasing only hydrogen and water as byproducts. rsc.org
The principles of green chemistry, such as atom economy and the use of eco-friendly solvents, will be central. rsc.org Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly atom-economical and reduce waste. tandfonline.com Investigating MCRs to construct the this compound framework could drastically simplify the synthetic process. tandfonline.com Furthermore, replacing traditional volatile organic solvents with water or using solvent-free (neat) conditions is a key goal. rsc.orgtandfonline.com The use of microwave irradiation or ultrasound as energy sources can also accelerate reactions, often leading to higher yields and cleaner product profiles in shorter times. tandfonline.com
| Synthetic Strategy | Traditional Approach | Green/Sustainable Alternative | Key Benefits |
| Starting Materials | Fossil fuel-based precursors | Biomass-derived levulinic acid or 1,4-butanediol researchgate.netrsc.org | Reduced carbon footprint, use of renewable resources. |
| Reaction Type | Multi-step linear synthesis | One-pot multi-component reactions (MCRs) tandfonline.com | Increased efficiency, reduced waste, fewer purification steps. |
| Solvents | Chlorinated hydrocarbons, DMF | Water, ethanol, or solvent-free (neat) conditions rsc.orgtandfonline.com | Reduced toxicity and environmental impact. |
| Catalysis | Stoichiometric reagents, homogeneous catalysts | Heterogeneous nanocatalysts, biocatalysts researchgate.nettandfonline.com | Catalyst reusability, milder reaction conditions, high selectivity. |
| Energy Source | Conventional heating | Microwave irradiation, sonication tandfonline.com | Faster reaction times, improved energy efficiency, higher yields. |
Exploration of Novel Reaction Pathways for Pyrrolidine Core Formation and Cyclohexylethyl Substituent Introduction
Beyond making existing routes greener, a significant area of future research lies in discovering entirely new ways to build the this compound molecule. This involves innovation in forming the pyrrolidine core and in attaching the specific cyclohexylethyl side chain.
For the pyrrolidine core, [3+2] cycloaddition reactions are a powerful tool. mdpi.com The reaction of azomethine ylides (a type of 1,3-dipole) with various alkenes can rapidly generate highly substituted pyrrolidines. tandfonline.com Future work could explore using a substituted alkene that already contains the cyclohexyl moiety or a precursor to it. Glycine-based [3+2] cycloadditions are particularly attractive as they use a simple amino acid as a versatile starting block, offering high atom economy. mdpi.com Other emerging methods include transition-metal-catalyzed reactions, such as cycloisomerization of diynes or cascade reactions that form multiple bonds in a single, controlled sequence. acs.org Visible-light-mediated photochemistry is also unlocking new pathways by generating reactive intermediates like carbenes or radicals under mild conditions, which can then be used in cyclization reactions. nih.gov
Introducing the cyclohexylethyl substituent presents its own set of challenges and opportunities. Rather than building the side chain step-by-step, novel cross-coupling reactions could attach a pre-formed cyclohexylethyl group to a functionalized pyrrolidine ring or its precursor. Advances in C-H activation, where a catalyst selectively functionalizes a typically unreactive carbon-hydrogen bond, could allow for the direct coupling of a cyclohexylethyl source to the pyrrolidine core, avoiding the need for pre-functionalized starting materials and thus shortening the synthetic route considerably.
| Reaction Type | Description | Potential Application for this compound |
| [3+2] Cycloaddition | A reaction where a three-atom component (like an azomethine ylide) reacts with a two-atom component (an alkene) to form a five-membered ring. mdpi.com | Reacting an azomethine ylide with 4-cyclohexyl-1-butene to directly form the target skeleton. |
| Catalytic Cycloisomerization | An intramolecular reaction where a catalyst rearranges a linear molecule containing multiple bonds (like a diyne) into a cyclic compound. acs.org | Designing a substituted 1,11-diyne that isomerizes to form a pyrrolidine ring with the desired side chain. |
| Visible-Light Photoredox Catalysis | Uses light to initiate chemical reactions by generating highly reactive radical intermediates from stable precursors. nih.gov | A radical generated on a pyrrolidine precursor could be coupled with a cyclohexylethyl radical source. |
| C-H Activation/Functionalization | Direct transformation of a C-H bond into a C-C or C-N bond, mediated by a metal catalyst. | Direct coupling of a cyclohexylethyl fragment to the C-3 position of a pyrrolidine derivative, bypassing other functionalization steps. |
Advanced Computational Methodologies for Predicting and Designing Unprecedented Pyrrolidine Architectures
Computational chemistry is revolutionizing how new molecules are designed and synthesized. nih.govresearchgate.net For a target like this compound, these methods offer powerful tools for future exploration, minimizing trial-and-error in the lab and accelerating discovery. researchgate.net
Structure-based design methods can be used to predict how derivatives of this compound might interact with biological targets like proteins or enzymes. nih.gov By modeling the binding site of a target, chemists can computationally design novel pyrrolidine architectures with optimized shapes and electronic properties for enhanced activity. nih.gov
Computational tools are also essential for planning and understanding synthesis. Quantum mechanics calculations, such as Density Functional Theory (DFT), can model reaction pathways, predict the feasibility of a proposed synthetic route, and explain observed regioselectivity. mdpi.com This allows researchers to screen potential catalysts and reaction conditions in silico before committing to resource-intensive lab experiments. Furthermore, machine learning and AI are beginning to predict the outcomes of reactions and even suggest novel synthetic routes that a human chemist might not have considered.
For designing new molecules, quantitative structure-activity relationship (QSAR) models can be developed. mdpi.com These models correlate the structural features of a series of compounds with their biological activity, providing a blueprint for designing new, more potent derivatives. mdpi.com Virtual screening of large chemical databases using pharmacophore models derived from known active compounds can identify new pyrrolidine-based structures worthy of synthesis. nih.govmdpi.com
| Computational Method | Application in Pyrrolidine Research | Specific Goal |
| Molecular Docking | Simulates the interaction between a small molecule (ligand) and a biological target (e.g., protein). nih.gov | Predict the binding affinity and mode of interaction of this compound derivatives with a specific enzyme or receptor. |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to predict reaction energies, transition states, and spectroscopic properties. | Elucidate the mechanism of a novel cyclization reaction to form the pyrrolidine ring and optimize catalyst choice. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity. mdpi.com | Design new derivatives of this compound with predicted improvements in a desired property (e.g., inhibitory activity). |
| Virtual Screening / Pharmacophore Mapping | Rapidly screens large libraries of virtual compounds to identify those that match a 3D model of essential structural features for activity. nih.govmdpi.com | Identify novel pyrrolidine-based scaffolds from a database of millions of compounds that could have interesting biological profiles. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to understand the dynamic behavior of systems. mdpi.com | Analyze the conformational flexibility of the cyclohexylethyl side chain and its influence on binding to a target. |
Q & A
Q. What are the recommended synthetic routes for 3-(2-cyclohexylethyl)pyrrolidine, and how can reaction yields be optimized?
The synthesis of structurally related pyrrolidine derivatives (e.g., 2-(2-cyclohexylethyl)pyrrolidine) involves catalytic functionalization of the pyrrolidine core. A general procedure includes using column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) for purification, achieving yields of ~58% . To optimize yields:
- Use inert atmospheres to prevent side reactions.
- Optimize solvent ratios during chromatography to improve separation efficiency.
- Monitor reaction progress via TLC or HPLC to minimize over-reaction or decomposition.
Q. What safety precautions are critical when handling this compound in laboratory settings?
Based on analogous pyrrolidine derivatives:
- Avoid skin/eye contact (H315, H319 hazards) and inhalation (H332) by using PPE (gloves, goggles, fume hoods) .
- Store in tightly sealed containers under inert atmospheres at room temperature to prevent degradation .
- Implement emergency protocols for spills, including neutralization with appropriate absorbents and ventilation .
Q. How can researchers validate the structural identity of this compound?
Key analytical methods include:
- NMR spectroscopy : Compare chemical shifts of pyrrolidine protons (~δ 2.5–3.5 ppm) and cyclohexyl groups (~δ 1.0–2.0 ppm) with literature data .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental analysis : Verify C, H, N composition to rule out impurities .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?
Contradictions in NMR or MS data may arise from:
- Conformational isomerism : Use variable-temperature NMR to identify dynamic rotational barriers in the pyrrolidine ring .
- Impurity interference : Employ high-resolution MS (HRMS) or 2D NMR (COSY, HSQC) to distinguish target signals from byproducts .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies improve the catalytic efficiency of reactions involving this compound?
For catalytic C–H functionalization (e.g., Ru-catalyzed reactions):
- Ligand design : Modify pyridine or phosphine ligands to enhance metal center reactivity .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Additives : Introduce carboxylate groups to facilitate proton transfer steps, improving turnover frequency .
Q. What are the pharmacological implications of structural analogs of this compound?
Analogous compounds (e.g., RCS-8, a controlled substance) exhibit affinity for cannabinoid receptors due to:
Q. How can researchers address gaps in toxicity and ecological data for this compound?
Existing data gaps (e.g., ecotoxicity, bioaccumulation) require:
- In vitro assays : Use zebrafish embryo toxicity tests (ZFET) for acute aquatic toxicity screening .
- QSAR modeling : Predict persistence and mobility in soil based on logP and molecular descriptors .
- Microbial degradation studies : Evaluate biodegradability via OECD 301 protocols .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
